Cas no 3415-35-8 (3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione)

3415-35-8 structure
Produktname:3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione
3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-1,4-Benzodiazepine-2,5-dione,3,4-dihydro-4-methyl-
- 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione
- 4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
- 4-METHYL-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE
- 3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione
- 3,4-dihydro-4-methyl-5H-1,4-benzodiazepine2,5-dione
- 3H-4-methyl-1,4-benzodiazepin-(1H,4H)-2,5-dione
- 4-methyl-1H-1,4-benzodiazepin-2,5-dione
- 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- 4-methyl-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
- 4-methyl-3H-1,4-benzodiazepine-2,5(1H,4H)-dione
- AC1MV1
- AC1Q3ZL8
- CTK4H1826
- AB07421
- 4-methyl-3H-1,4-benzodiazepine-2,5(1H, 4H)-dione
- SCHEMBL5068051
- 4-methyl-3,4-dihydro-2H-1,4-benzodiazepine-2,5(1H)-dione
- 3415-35-8
- SMR000550683
- MLS001195424
- DTXSID70395576
- MFCD00835345
- EN300-69861
- AKOS002675402
- MS-1038
- CHEMBL1892923
- FT-0634845
- HMS2884M05
- Z1120981369
- A875092
- 4-Methyl-3,4-dihydrobenzo[e][1,4]diazepine-2,5-dione
- HMS1646O03
- ZVHUQIMPAVOVTR-UHFFFAOYSA-N
- AKOS037492547
- 2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one
- DB-048574
- STK397913
- 1H-1,4-BENZODIAZEPINE-2,5-DIONE, 3,4-DIHYDRO-4-METHYL-
- ALBB-017167
- AE-473/30515043
- STL519440
-
- MDL: MFCD00835345
- Inchi: InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13)
- InChI-Schlüssel: ZVHUQIMPAVOVTR-UHFFFAOYSA-N
- Lächelt: CN1CC(NC2=CC=CC=C2C1=O)=O
Berechnete Eigenschaften
- Genaue Masse: 190.07400
- Monoisotopenmasse: 190.074
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 265
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 49.4A^2
Experimentelle Eigenschaften
- Dichte: 1.2±0.1 g/cm3
- Schmelzpunkt: Not available
- Siedepunkt: 430.7±38.0 °C at 760 mmHg
- Flammpunkt: 214.3±26.8 °C
- Brechungsindex: 1.566
- PSA: 49.41000
- LogP: 0.78660
- Dampfdruck: 0.0±1.0 mmHg at 25°C
3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Gefahrenklasse:IRRITANT
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69861-0.05g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
3415-35-8 | 95.0% | 0.05g |
$23.0 | 2025-03-21 | |
Enamine | EN300-69861-0.25g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
3415-35-8 | 95.0% | 0.25g |
$48.0 | 2025-03-21 | |
Enamine | EN300-69861-1.0g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
3415-35-8 | 95.0% | 1.0g |
$98.0 | 2025-03-21 | |
TRC | D453230-1g |
3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione |
3415-35-8 | 1g |
$ 120.00 | 2022-06-05 | ||
TRC | D453230-2.5g |
3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione |
3415-35-8 | 2.5g |
$ 165.00 | 2022-06-05 | ||
abcr | AB294663-5 g |
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione; 95% |
3415-35-8 | 5g |
€377.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D541666-5g |
4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE |
3415-35-8 | 97% | 5g |
$2500 | 2023-05-11 | |
Enamine | EN300-69861-5.0g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
3415-35-8 | 95.0% | 5.0g |
$293.0 | 2025-03-21 | |
TRC | D453230-1000mg |
3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione |
3415-35-8 | 1g |
$ 150.00 | 2023-04-14 | ||
Aaron | AR007HXJ-1g |
1H-1,4-Benzodiazepine-2,5-dione,3,4-dihydro-4-methyl- |
3415-35-8 | 97% | 1g |
$502.00 | 2025-01-23 |
3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione Verwandte Literatur
-
Byung Seok Moon,Hee Seup Kil,Jun Hyung Park,Ji Sun Kim,Jimin Park,Dae Yoon Chi,Byung Chul Lee,Sang Eun Kim Org. Biomol. Chem. 2011 9 8346
3415-35-8 (3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione) Verwandte Produkte
- 1133-42-2(1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione)
- 1805654-81-2(Ethyl 5-cyano-2-difluoromethoxy-3-iodobenzoate)
- 1805072-50-7(3-(Aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid)
- 1365987-23-0(exo-2,3-Norbornanedicarboxylic Acid Monoamide)
- 1807208-27-0(Methyl 2,6-bis(trifluoromethyl)-4-formylbenzoate)
- 1261943-28-5(3-(2-Chloro-5-hydroxyphenyl)phenol)
- 1781831-13-7(1-(3-Bromo-2-methoxyphenyl)propan-2-one)
- 1803936-43-7(4-(Aminomethyl)-2,5-dimethyl-3-(trifluoromethoxy)pyridine)
- 118672-70-1(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)
- 194022-44-1(1H-pyrido[3,4-b][1,4]oxazin-2-one)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:3415-35-8)3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione

Reinheit:99%
Menge:5g
Preis ($):542.0